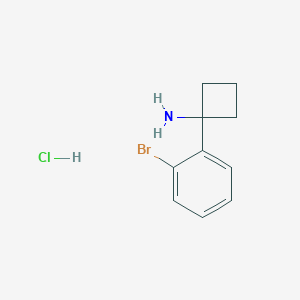

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2-bromophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYJNPFXKMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717822 | |

| Record name | 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228878-81-6 | |

| Record name | 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane rings are commonly synthesized via cyclization reactions, which can include:

- [2+2] Cycloaddition reactions.

- Ring contraction methods from larger nitrogen-containing rings such as pyrrolidines.

- Intramolecular cyclization of suitable precursors bearing amino and aryl groups.

Recent literature reports a contractive synthesis approach where pyrrolidines undergo ring contraction to yield cyclobutanes with amine substitution. This method involves thermally induced ring contraction via a singlet 1,4-biradical intermediate, improving yield and selectivity when employing N-aminated pyrrolidines as intermediates.

Introduction of the 2-Bromophenyl Group

The 2-bromophenyl substituent is typically introduced via:

- Electrophilic aromatic substitution on pre-formed cyclobutane derivatives.

- Cross-coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts, which allow precise placement of the bromophenyl group on the cyclobutane ring.

The choice of method depends on the availability of starting materials and desired stereochemical outcomes.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions to improve compound stability, crystallinity, and solubility for handling and storage.

Detailed Synthetic Routes and Reaction Conditions

Research Findings and Optimization

Ring Contraction Efficiency : The ring contraction method from pyrrolidines to cyclobutylamines has been optimized by preparing N-aminated pyrrolidines, significantly increasing yield from 25% to up to 79%.

Radical Pathway Confirmation : Radical trapping experiments with TEMPO and other scavengers confirmed the involvement of biradical intermediates during ring contraction, guiding the optimization of reaction conditions to suppress side reactions.

Cross-Coupling Advances : Use of Suzuki-Miyaura coupling has allowed selective introduction of bromophenyl groups with high regioselectivity. Palladium catalysts and polar aprotic solvents like dimethyl sulfoxide have been shown to enhance reaction rates and yields.

Purification and Salt Formation : Conversion to the hydrochloride salt improves compound handling and purity, facilitating storage at room temperature without degradation.

Analytical Data Supporting Preparation

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with various enzymes or receptors, leading to changes in their activity. The cyclobutanamine structure can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Type and Position

- 2-Bromophenyl vs. 3-Methoxyphenyl: 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride (C₁₁H₁₆ClNO, MW 213.70) replaces bromine with a methoxy group at the phenyl 3-position. The methoxy group enhances solubility due to its polar nature but reduces lipophilicity compared to bromine, impacting membrane permeability . 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (C₁₀H₁₃Cl₂N, MW 218.12) substitutes bromine with chlorine, reducing steric bulk and electronegativity. Chlorine’s smaller size may improve binding in sterically constrained targets .

- Positional Isomerism :

Electron-Withdrawing Groups

Ring Size and Conformational Flexibility

Cyclopropane Analog :

- Cyclohexane Analog: 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (C₁₂H₁₆BrClN, MW 290.62) features a larger, more flexible ring. The cyclohexane ring reduces steric hindrance and may improve solubility in non-polar solvents like chloroform .

Heterocyclic vs. Aromatic Substituents

- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (C₇H₁₀ClN₃O, MW 187.63) replaces the phenyl group with an oxadiazole heterocycle.

Data Tables

Table 1: Key Physicochemical Properties of Structural Analogs

| Compound Name | Molecular Formula | MW (g/mol) | Substituent | Ring Size | Purity (%) | CAS Number |

|---|---|---|---|---|---|---|

| 1-(3-Methoxyphenyl)cyclobutan-1-amine HCl | C₁₁H₁₆ClNO | 213.70 | 3-OCH₃ | Cyclobutane | ≥97 | 1228880-04-3 |

| 1-(4-Trifluoromethylphenyl)cyclobutan-1-amine HCl | C₁₁H₁₃ClF₃N | 263.68 | 4-CF₃ | Cyclobutane | N/A | Not provided |

| 1-(3-Chlorophenyl)cyclobutan-1-amine HCl | C₁₀H₁₃Cl₂N | 218.12 | 3-Cl | Cyclobutane | N/A | 959140-89-7 |

| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | 248.55 | 2-Br | Cyclopropane | N/A | Not provided |

| 1-(3-Bromophenyl)cyclohexan-1-amine HCl | C₁₂H₁₆BrClN | 290.62 | 3-Br | Cyclohexane | N/A | 676138-34-4 |

Research Findings and Trends

- Ring Strain vs. Stability : Cyclobutane derivatives balance moderate ring strain and stability better than cyclopropane analogs, making them preferred for long-term storage .

- Halogen Effects : Bromine’s size and polarizability enhance binding to hydrophobic pockets in enzymes, while chlorine offers a cost-effective alternative with reduced steric demand .

- Synthetic Scalability : Palladium-catalyzed methods (e.g., ) are versatile but require careful handling of toxic reagents like cyanides .

Biological Activity

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride, with the chemical formula C10H13BrClN and a molecular weight of approximately 262.58 g/mol, is a compound characterized by its cyclobutane ring substituted with a 2-bromophenyl group and an amine functional group. Its unique substitution pattern may confer distinct biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its synthesis, interactions, and potential therapeutic applications.

The presence of the bromine atom and the amine group in this compound enhances its reactivity. The bromine atom allows for nucleophilic substitution reactions, while the amine can participate in various chemical reactions, facilitating the synthesis of derivatives with potentially varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For example, a high-throughput screening against Mycobacterium tuberculosis identified several compounds with significant growth inhibition. Compounds exhibiting more than 90% inhibition were further analyzed for their minimum inhibitory concentration (MIC), indicating that structural modifications could enhance their efficacy against bacterial pathogens .

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| 4-phenylpiperidine derivative | 6.3 | 100 |

| Aminoarylpyridine derivative | 23 | 99 |

Anticancer Activity

The anticancer properties of similar compounds have been investigated extensively. For instance, derivatives containing brominated phenyl groups have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines, including Caco-2 and MDA-MB-231. The inhibitory concentration (IC50) values for these compounds indicate their potential as effective anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3g (4-bromophenyl derivative) | MDA-MB-231 | 0.46 |

| 3h (brominated thiazole derivative) | Caco-2 | 0.18 |

Enzyme Inhibition

Inhibitory activity against specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has also been reported for related compounds. The selectivity and potency of these inhibitors are crucial for developing therapeutic agents targeting metabolic disorders. Notably, some compounds demonstrated IC50 values as low as 0.07 µM, indicating strong inhibition compared to existing inhibitors like carbenoxolone .

Case Studies

Several case studies have examined the biological activity of compounds structurally related to this compound:

- Study on Antimicrobial Activity : A compound library was screened against M. tuberculosis, revealing that modifications in the cyclobutane structure could significantly impact antimicrobial potency.

- Investigation of Anticancer Properties : A series of brominated cyclobutane derivatives were tested against various cancer cell lines, demonstrating varied levels of cytotoxicity and selectivity.

- Enzyme Inhibition Studies : Research focused on the inhibition of 11β-HSD isoforms showed that specific substitutions could enhance selectivity and potency, making these compounds candidates for further drug development.

Q & A

Q. What are the recommended synthetic pathways for 1-(2-bromophenyl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a [2+2] photocycloaddition to form the cyclobutane ring, followed by bromination at the 2-position of the phenyl group and subsequent amine functionalization. Key steps include:

- Cyclobutane Formation : Use UV light to initiate cycloaddition between styrene derivatives and alkenes. Optimize light intensity and solvent polarity (e.g., acetonitrile vs. THF) to control ring strain and stereochemistry .

- Bromination : Electrophilic aromatic substitution with Br₂ in the presence of FeBr₃. Monitor temperature (0–5°C) to minimize side products like di-brominated analogs .

- Amine Hydrochloride Formation : React the cyclobutane intermediate with aqueous HCl in ethanol. Crystallization at low temperatures (−20°C) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) to assess purity (>95% threshold for research-grade material).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) and bromine’s electronic effects on the aromatic ring .

- LC-MS : Detect molecular ion peaks at m/z ≈ 244 (free base) and 280 (hydrochloride form) .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclobutane ring’s puckering .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent degradation via hydrolysis or photolytic cleavage of the cyclobutane ring .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products like de-brominated analogs or ring-opened amines .

Q. How can researchers assess the compound’s potential biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) due to structural similarity to bioactive arylcycloalkylamines. Use radioligand displacement assays (³H-LSD for 5-HT₂A) .

- Cytotoxicity Profiling : Test in HEK293 or HepG2 cells via MTT assays to rule out nonspecific toxicity before in vivo studies .

Advanced Research Questions

Q. How does the bromine substituent’s position (ortho vs. para) on the phenyl ring affect reactivity and pharmacological properties?

- Methodological Answer :

- Synthetic Reactivity : The ortho-Br group induces steric hindrance, slowing electrophilic substitution reactions compared to para-Br analogs. Compare kinetics using HNO₃ nitration under identical conditions .

- Pharmacological Impact : Perform molecular docking (AutoDock Vina) to evaluate steric clashes with receptor binding pockets. Ortho-Br may reduce affinity for planar binding sites (e.g., monoamine transporters) .

Q. What strategies resolve contradictions in reported crystallographic data for cyclobutane-containing amines?

- Methodological Answer :

- Data Reconciliation : Cross-validate X-ray results with DFT calculations (B3LYP/6-311+G(d,p)) to identify discrepancies in bond angles or torsional strain. For example, cyclobutane puckering (e.g., "butterfly" vs. "chair") impacts amine proton acidity .

- Multi-Technique Validation : Combine X-ray, solid-state NMR, and IR spectroscopy to confirm hydrogen-bonding networks in the hydrochloride salt .

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during cyclobutane synthesis?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during photocycloaddition. Monitor diastereomeric excess (de) via chiral HPLC (Chiralpak AD-H column) .

- Computational Modeling : Simulate transition states (Gaussian 09) to predict favorable pathways for cis vs. trans ring formation .

Q. What analytical methods detect trace impurities in batches, and how are they quantified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.